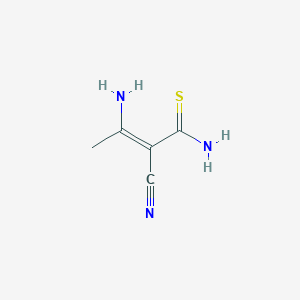

3-Amino-2-cyanobut-2-enethioamide

Übersicht

Beschreibung

3-Amino-2-cyanobut-2-enethioamide is a chemical compound with the molecular formula C5H7N3S and a molecular weight of 141.2 . It is a powder at room temperature .

Synthesis Analysis

The synthesis of this compound involves a reaction with ammonia in methanol . A solution of V-2 (30 g, 210 mmol) in a saturated solution of ammonia in methanol (500 mL) was stirred at room temperature overnight. The methanol was then removed under reduced pressure, the aqueous layer was left to stand overnight, and the precipitate was collected to provide compound V-3 (24 g, yield 80%) .Molecular Structure Analysis

The IUPAC name for this compound is (2E)-3-amino-2-cyano-2-butenethioamide . The InChI code for this compound is 1S/C5H7N3S/c1-3(7)4(2-6)5(8)9/h7H2,1H3,(H2,8,9)/b4-3+ .Chemical Reactions Analysis

The synthesis of this compound involves a reaction with ammonia in methanol . More detailed information about the chemical reactions involving this compound may be found in the referenced papers .Physical and Chemical Properties Analysis

This compound is a powder at room temperature . It has a melting point of 179-180 degrees Celsius . The compound has a molecular weight of 141.2 .Wissenschaftliche Forschungsanwendungen

Chemical Reactions and Synthesis

The compound 3-Amino-2-cyanobut-2-enethioamide exhibits versatility in chemical reactions and synthesis. For example, Yasunami et al. (1981) demonstrated its reaction with enamines derived from isobutyraldehyde to produce 2-amino derivatives of 1,2-dihydroazulene, leading to the formation of 1,2-dimethylazulenes upon heating with sulfuric acid (Yasunami et al., 1981). Additionally, Dotsenko et al. (2006) described the use of this compound in a convenient Mannich-Type one-pot synthesis of pyrimido[6,1-b][1,3,5]thiadiazines (Dotsenko et al., 2006).

Catalyst Development

The compound's role in catalyst development was highlighted by Buitrago et al. (2012), who used amino acid-based ligands with functionalities, including thioamide, for the asymmetric transfer hydrogenation of heteroaromatic ketones (Buitrago et al., 2012).

Bioavailability Studies

In bioavailability studies, Duncan et al. (1992) used a stable isotopic form of a similar compound, BMAA (2-Amino-3-(methylamino)propanoic acid), to assess its oral bioavailability in primates, finding high absorption into the systemic circulation (Duncan et al., 1992).

Antimicrobial Activity

Kibou et al. (2022) developed a multicomponent one-pot reaction for the synthesis of 2-amino-3-cyanopyridine derivatives, showing potential antibacterial activity. This underlines the application of similar compounds in the development of antimicrobial agents (Kibou et al., 2022).

Wirkmechanismus

Safety and Hazards

Eigenschaften

IUPAC Name |

(Z)-3-amino-2-cyanobut-2-enethioamide | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C5H7N3S/c1-3(7)4(2-6)5(8)9/h7H2,1H3,(H2,8,9)/b4-3- | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

JQWNLZOXXAMQLU-ARJAWSKDSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(=C(C#N)C(=S)N)N | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C/C(=C(\C#N)/C(=S)N)/N | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C5H7N3S | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

141.20 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

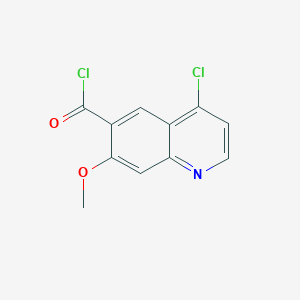

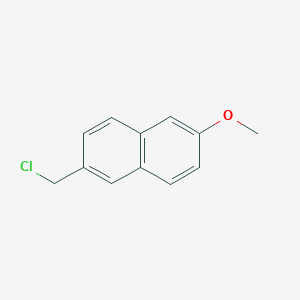

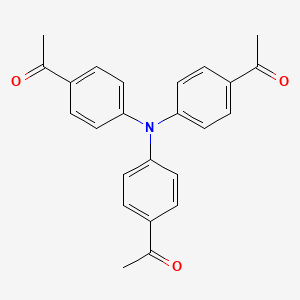

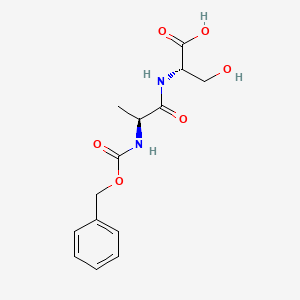

Feasible Synthetic Routes

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![1-[Benzyl(methyl)amino]cyclohexane-1-carbonitrile](/img/structure/B3266109.png)

![1H-Pyrrolo[2,3-b]pyridine, 1-(2-methylpropyl)-](/img/structure/B3266146.png)